2-(4-chlorophenoxy)-N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]acetamide
Description
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O4S/c19-14-3-9-17(10-4-14)25-13-18(22)20-15-5-7-16(8-6-15)21-11-1-2-12-26(21,23)24/h3-10H,1-2,11-13H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHDYHDOSCPHBIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]acetamide involves multiple steps. The process typically starts with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common reagents used in the synthesis include chlorophenol, acetic anhydride, and thiazine derivatives. The reaction conditions often involve controlled temperatures and the use of catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and automated systems. The process is optimized to minimize waste and maximize efficiency. Quality control measures are implemented at various stages to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]acetamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with different functional groups, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
2-(4-chlorophenoxy)-N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]acetamide has numerous applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a starting material for the synthesis of other compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target organism or system.
Comparison with Similar Compounds
Structural Features and Substituent Variations
The target compound’s structural analogs differ in substituents on the acetamide core, influencing their physicochemical and biological properties. Key comparisons include:
Key Observations :
Yield Trends :
Physicochemical Properties
- Solubility: The sulfonamide group in the thiazinan ring may improve aqueous solubility compared to non-sulfonamide analogs (e.g., 5l in ).
- Melting Points : Thiazinan derivatives (unreported) are expected to have higher melting points than benzothiazoles (e.g., 459–461 K for ) due to stronger intermolecular hydrogen bonding .
Biological Activity
The compound 2-(4-chlorophenoxy)-N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]acetamide is a novel synthetic derivative that has garnered attention due to its potential biological activities. This article aims to explore its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C₁₅H₁₃ClN₂O₂S
- Molecular Weight : 320.79 g/mol
Biological Activity Overview
The biological activity of this compound has been primarily investigated in the context of its antimicrobial properties. Research indicates that it exhibits significant activity against various bacterial strains.
Antimicrobial Activity
A study conducted on related thiazolidinone derivatives suggests that compounds with similar structures demonstrate potent antimicrobial effects. The synthesized compounds were tested against several bacterial strains, including:
| Bacterial Strain | Activity Level |
|---|---|
| Escherichia coli | High |
| Klebsiella pneumoniae | Moderate |
| Acinetobacter baumannii | High |
| Pseudomonas aeruginosa | Moderate |
| Staphylococcus aureus | High |
The results indicated that the presence of the thiazolidinone moiety is crucial for enhancing antimicrobial activity, supporting the hypothesis that modifications in structure can significantly influence efficacy .
The proposed mechanism of action for this compound involves interference with bacterial cell wall synthesis and disruption of membrane integrity. The chlorophenoxy group is believed to enhance lipophilicity, allowing better penetration through the bacterial membrane.
Study 1: Synthesis and Evaluation
In a comprehensive study, a series of thiazolidinone derivatives were synthesized and evaluated for their antimicrobial activities. The results demonstrated that modifications in the acetamide group significantly affected the potency against various pathogens. Notably, compounds with electron-withdrawing groups showed enhanced activity .
Study 2: Structure-Activity Relationship (SAR)
A detailed structure-activity relationship analysis indicated that the presence of specific functional groups, such as the chlorophenoxy and thiazolidinone moieties, was essential for biological activity. The study concluded that optimizing these groups could lead to the development of more potent antimicrobial agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
